(2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene
Overview
Description
(2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene is a complex organic compound characterized by its unique structure, which includes a carboxyl group, an iodine atom, and two hydroxyl groups attached to a cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene typically involves multiple steps, starting from simpler organic molecules. One common method involves the iodination of a suitable cyclohexadiene precursor, followed by the introduction of hydroxyl groups through oxidation reactions. The carboxyl group can be introduced via carboxylation reactions under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of a dihydroxycyclohexadiene derivative.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while substitution of the iodine atom can produce a variety of functionalized cyclohexadiene derivatives .
Scientific Research Applications
(2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties .
Mechanism of Action
The mechanism by which (2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other iodinated cyclohexadiene derivatives and dihydroxycyclohexadiene compounds. Examples include:
- (2R,3R)-2,3-Dihydroxycyclohexa-4,6-diene
- (2S,3S)-2,3-Dihydroxycyclohexa-4,6-diene
- (2R,3R)-1-Carboxy-2,3-dihydroxycyclohexa-4,6-diene .
Uniqueness
What sets (2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene apart is the presence of the iodine atom, which imparts unique reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
Properties
IUPAC Name |
(5R,6R)-5,6-dihydroxy-4-iodocyclohexa-1,3-diene-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,5-6,9-10H,(H,11,12)/t5-,6+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVUEUHUFZSXFM-RITPCOANSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(C(C(=C1)I)O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C([C@H]([C@H](C(=C1)I)O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.